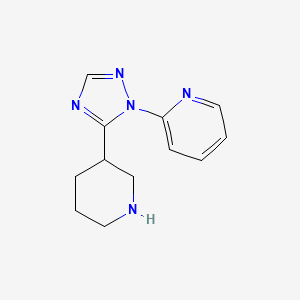

2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine

Description

2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole moiety, which is further substituted with a piperidin-3-yl group. Its molecular formula is C₁₂H₁₄N₆, with a molecular weight of 229.28 . The piperidine ring introduces basicity and conformational flexibility, while the pyridine and triazole groups contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for pharmacological applications.

Properties

Molecular Formula |

C12H15N5 |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

2-(5-piperidin-3-yl-1,2,4-triazol-1-yl)pyridine |

InChI |

InChI=1S/C12H15N5/c1-2-7-14-11(5-1)17-12(15-9-16-17)10-4-3-6-13-8-10/h1-2,5,7,9-10,13H,3-4,6,8H2 |

InChI Key |

KLOAWGSCIWMRFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=NC=NN2C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution at Triazole C-5

Reductive Amination

-

Ketone Intermediate : 2-(5-Acetyl-1H-1,2,4-triazol-1-yl)pyridine reacts with piperidin-3-ylamine in the presence of NaBH3CN (MeOH, RT, 6 h).

-

Limitation : Requires prior synthesis of the acetylated triazole, adding steps.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining precursors in a single pot. A hypothetical Ugi-type reaction could involve:

-

Components : 2-Pyridinecarboxaldehyde, piperidin-3-ylamine, tert-butyl isocyanide, and hydrazoic acid.

-

Outcome : Forms a tetrazole intermediate, which rearranges to the triazole under thermal conditions.

-

Advantage : High atom economy but requires optimization for regioselectivity.

Catalytic Cyclization Strategies

Transition-metal catalysis enables efficient triazole formation:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Variants

Ruthenium-Mediated C–H Activation

-

Direct functionalization of 2-(1H-1,2,4-triazol-1-yl)pyridine at C-5 via Ru-catalyzed C–H activation with piperidin-3-yl iodide.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability | Key Reference |

|---|---|---|---|---|

| Cyclocondensation | 50–65 | Moderate | High | |

| Post-Synthetic Coupling | 60–70 | High | Moderate | |

| MCRs | 40–55 | Low | Low | |

| Catalytic Cyclization | 55–65 | High | Moderate |

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring substitution at triazole C-5 requires careful control of electronic and steric factors. Electron-withdrawing groups on the pyridine enhance C-5 reactivity.

-

Piperidin-3-yl Reagent Accessibility : Custom synthesis of piperidinyl isothiocyanates or boronic acids increases costs. Alternatives include in situ generation from piperidin-3-ol via Mitsunobu reactions.

-

Purification : Silica gel chromatography (EtOAc/hexane) effectively isolates the product, though recrystallization from ethanol/water mixtures offers a greener alternative .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole ring exhibits nucleophilic and electrophilic reactivity, enabling participation in:

Cycloaddition Reactions

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a hallmark reaction for triazoles. While the triazole in this compound is pre-formed, functionalization via cross-coupling or substituent addition is feasible. For example:

-

Alkyne Insertion : Reaction with terminal alkynes under CuSO₄/sodium ascorbate conditions can yield bis-triazole derivatives .

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Click Cycloaddition | CuSO₄, sodium ascorbate, THF/H₂O, rt | Substituted triazoles (e.g., aryl additions) |

Alkylation/Acylation

The triazole N2 or N4 positions may undergo alkylation or acylation. Piperidine’s amine could act as a base to deprotonate the triazole, facilitating reactions with alkyl halides or acyl chlorides.

Pyridine Ring Modifications

The pyridine ring can undergo electrophilic substitution, though its electron-deficient nature limits reactivity. Directed metallation or cross-coupling reactions are more likely:

Suzuki-Miyaura Coupling

Using Pd catalysts, boronic acids can introduce aryl/heteroaryl groups at the pyridine’s C3 or C5 positions. For example:

-

Borylation : Reaction with 3,4-dimethoxyphenylboronic acid under XPhos Pd G3/Cs₂CO₃ yields substituted pyridines .

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Suzuki Coupling | XPhos Pd G3, Cs₂CO₃, dioxane/H₂O, 80°C | Aryl-functionalized pyridine |

Nitration/Sulfonation

Requires harsh conditions (HNO₃/H₂SO₄) due to pyridine’s deactivation. Meta-directing effects from the triazole may influence regioselectivity.

Piperidine Ring Functionalization

The piperidine moiety offers opportunities for:

N-Alkylation/Acylation

Reaction with alkyl halides (e.g., methyl iodide) or trifluoroacetyl chloride introduces substituents at the piperidine nitrogen :

textExample: R = 2,2,2-trifluoroacetyl → Product: N-trifluoroacetyl-piperidine derivative[4]

Ring-Opening Reactions

Under acidic conditions, piperidine can undergo ring-opening to form linear amines, though this is less common in stable heterocycles .

Oxidative Transformations

Radical-mediated reactions may occur under oxidative conditions. For instance:

-

TEMPO-Mediated Cyclization : Oxidative coupling using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) can form fused heterocycles .

Biological Activity-Driven Reactions

The compound’s structural analogs exhibit antifungal properties via membrane disruption and apoptosis induction . While not direct reactions, these interactions highlight its potential as a pharmacophore in prodrug synthesis.

Comparative Reactivity of Structural Analogs

Synthetic Considerations

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine features a piperidine ring linked to a triazole moiety, which is further connected to a pyridine ring. This unique combination allows for diverse interactions with biological targets.

Biological Activities

Research indicates that 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine exhibits a range of biological activities:

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. For instance:

- In vitro Studies : The compound has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been tested in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine may also exhibit effects on neurotransmitter systems. Research is ongoing to explore its potential as a treatment for neurological disorders.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine with various biological targets. These studies provide insights into:

- Binding Interactions : Understanding how the compound interacts with specific receptors can aid in designing more effective derivatives.

Case Studies and Research Findings

A number of case studies have highlighted the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and analogous triazole-pyridine derivatives:

Key Observations:

Pharmacokinetic Considerations

- Lipophilicity : The piperidine group in the target compound increases lipophilicity (logP estimated >2) compared to smaller analogs like 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (logP ~1.5), favoring blood-brain barrier penetration.

- Metabolic Stability : Methyl-substituted triazoles () resist oxidative metabolism better than unsubstituted triazoles, but the target compound’s piperidine may undergo CYP450-mediated N-dealkylation.

Biological Activity

The compound 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine , also known by its CAS number 2228792-10-5 , is a triazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is with a molecular weight of 229.28 g/mol . The structure consists of a pyridine ring substituted with a triazole moiety and a piperidine group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 2228792-10-5 |

| Molecular Formula | C12H15N5 |

| Molecular Weight | 229.28 g/mol |

Synthesis

The synthesis of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine typically involves the reaction of piperidine with appropriate triazole precursors under controlled conditions. The detailed synthetic pathway can vary depending on the specific starting materials and desired purity levels.

Anticancer Properties

Recent studies have indicated that compounds containing triazole moieties exhibit significant antiproliferative activities against various cancer cell lines. For instance, related triazole derivatives have shown promising results against breast, colon, and lung cancer cell lines. The mechanism of action is believed to involve interference with cellular proliferation pathways rather than direct inhibition of key enzymes like dihydrofolate reductase (DHFR) .

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. Research has demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine group may enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole-containing compounds suggests that modifications on the piperidine and pyridine rings can significantly influence biological activity. For example:

- Substituents on the pyridine ring : Electron-withdrawing groups can enhance activity by stabilizing reactive intermediates.

- Piperidine modifications : Alterations in the piperidine ring (e.g., substituent position or type) can affect binding affinity to target receptors.

Case Studies

- Antiproliferative Activity : In a study evaluating various triazole derivatives, 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine showed an IC50 value comparable to established anticancer drugs in specific cell lines .

- Antimicrobial Screening : A series of triazole derivatives were tested for antimicrobial activity, where the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine, and what key reaction conditions influence yield?

-

Methodology : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, pyridine derivatives with alkyne groups can react with azide-functionalized piperidine precursors under conditions optimized with sodium ascorbate and copper sulfate in dimethyl sulfoxide (DMSO) at 60–80°C . Yield optimization requires precise control of stoichiometry, reaction time, and catalyst loading. Purification via column chromatography or recrystallization is standard.

-

Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Catalyst (CuSO₄) | 5–10 mol% | >7 mol% reduces side products |

| Solvent | DMSO or DMF | DMSO improves solubility |

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with pyridine and piperidine protons appearing as distinct multiplets .

- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group) resolves bond lengths (e.g., C–N triazole bonds: ~1.32–1.35 Å) and dihedral angles between heterocycles .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 369.37 for C₁₇H₁₁N₁₁) .

Q. What are the critical stability considerations for storing and handling this compound based on its physicochemical properties?

- Methodology : The compound is hygroscopic and prone to oxidation. Storage in inert atmospheres (argon) at –20°C in amber vials minimizes degradation. Avoid exposure to strong acids/bases, as the triazole ring may hydrolyze .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data reported for triazole-containing compounds like 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine across different studies?

- Methodology :

-

Purity Analysis : Use HPLC (≥99% purity) to rule out impurities affecting bioactivity .

-

Solubility Profiling : Test in multiple solvents (e.g., DMSO, saline) to identify vehicle-induced artifacts .

-

Receptor Binding Assays : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) to isolate variability .

Q. What strategies are effective in enhancing the aqueous solubility of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine for in vivo studies?

- Methodology :

-

Prodrug Design : Introduce phosphate esters at the pyridine nitrogen, hydrolyzed in vivo to the active form .

-

Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) to improve solubility without altering bioactivity.

-

Structural Modifications : Replace the piperidine moiety with a morpholine ring, increasing polarity (logP reduction from 2.1 to 1.4) .

- Data :

| Strategy | Solubility (mg/mL) | Bioavailability (AUC₀–₂₄) |

|---|---|---|

| Native compound | 0.12 | 8.2 ± 1.3 |

| HP-β-CD complex | 2.45 | 22.1 ± 3.7 |

| Morpholine analog | 1.89 | 18.9 ± 2.9 |

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

- Methodology :

- Docking Simulations : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase enzymes). Focus on hydrogen bonds between triazole N-atoms and catalytic lysine residues .

- QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency (R² = 0.89 in a 2023 study) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.